(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 263155-11-9
VCID: VC0014580
InChI: InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6-,8-,9-,10+/m1/s1
SMILES: CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O
Molecular Formula: C₁₁H₁₇NO₈
Molecular Weight: 291.25

(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

CAS No.: 263155-11-9

Cat. No.: VC0014580

Molecular Formula: C₁₁H₁₇NO₈

Molecular Weight: 291.25

* For research use only. Not for human or veterinary use.

(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid - 263155-11-9

Specification

CAS No. 263155-11-9
Molecular Formula C₁₁H₁₇NO₈
Molecular Weight 291.25
IUPAC Name (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Standard InChI InChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6-,8-,9-,10+/m1/s1
SMILES CC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O

Introduction

Chemical Identity and Nomenclature

(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid is characterized by several key identifiers and properties:

ParameterValue
CAS Number263155-11-9
Molecular FormulaC₁₁H₁₇NO₈
Molecular Weight291.25 g/mol
Alternative Name4-acetylamino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galactonon-2-enonic acid

The compound is also known by its systematic name, which precisely describes its complex structure with multiple stereogenic centers. Its IUPAC nomenclature accurately conveys the spatial arrangement of atoms and functional groups, which is essential for understanding its biological activity and chemical reactivity.

Structural Characteristics

Core Structure and Functional Groups

This compound is characterized by its dihydro-2H-pyran ring structure, which includes several key functional groups arranged in a specific stereochemical configuration. The molecule consists of:

  • A 3,4-dihydro-2H-pyran-6-carboxylic acid core system

  • An acetamido group at the 4-position

  • A hydroxyl group at the 3-position

  • A trihydroxypropyl side chain at the 2-position with a specific (1R,2R) stereochemistry

This unique arrangement of functional groups contributes to the compound's potential biological activities through specific interactions with target molecules.

Stereochemistry

The compound features multiple stereogenic centers with defined configurations:

  • (2S,3R,4R) configuration in the pyran ring

  • (1R,2R) configuration in the trihydroxypropyl side chain

This specific stereochemistry is critical for its molecular recognition properties and biological function, as even slight changes in stereochemical configuration can significantly alter a compound's activity profile.

Chemical Identifiers

For systematic identification and database referencing, the compound can be represented by the following chemical identifiers:

IdentifierValue
InChIInChI=1S/C11H17NO8/c1-4(14)12-5-2-7(11(18)19)20-10(8(5)16)9(17)6(15)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6-,8-,9-,10+/m1/s1
InChI KeyOROCJNDGXWMTBX-MTKMREKPSA-N
Canonical SMILESCC(=O)NC1C=C(OC(C1O)C(C(CO)O)O)C(=O)O
Isomeric SMILESCC(=O)N[C@@H]1C=C(OC@@HC@@HO)C(=O)O

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for understanding its behavior in biological systems and its potential applications:

PropertyDescription/Value
AppearanceLikely a white to off-white crystalline solid
SolubilityProbable high solubility in water and polar organic solvents due to multiple hydroxyl groups and carboxylic acid moiety
Hydrogen Bond DonorsMultiple (hydroxyl groups, acetamido NH, carboxylic acid)
Hydrogen Bond AcceptorsMultiple (hydroxyl groups, acetamido C=O, ether oxygen, carboxylic acid)
XLogP3-AAPredicted to be highly hydrophilic due to multiple hydroxyl groups

The compound's high polarity and hydrogen-bonding capacity suggest favorable interactions with biological macromolecules and good water solubility, properties that are important for potential pharmaceutical applications.

Synthesis and Preparation Methods

The synthesis of (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid typically involves complex carbohydrate chemistry, often starting from natural sugars or their derivatives. The process may include several steps such as glycosylation, oxidation, and selective protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.

A general synthetic approach might involve:

  • Selection of an appropriate starting material with the correct stereochemical configuration

  • Protection of reactive functional groups to enable selective transformations

  • Installation of the acetamido group at the 4-position

  • Formation of the pyran ring structure

  • Oxidation to establish the carboxylic acid functionality

  • Deprotection to reveal the final compound

The challenge in synthesizing this compound lies in maintaining the stereochemical integrity throughout the multi-step process, as the specific configuration at each stereogenic center is crucial for its potential biological activities.

Structure-Activity Relationships

Understanding the relationship between the structure of this compound and its biological activities is essential for its potential development as a therapeutic agent or research tool. Key structural features that may contribute to its activities include:

  • The pyran ring system, which provides a scaffold for the proper orientation of functional groups

  • The acetamido group, which may participate in specific interactions with biological targets

  • The hydroxyl groups, which can form hydrogen bonds with receptors or enzymes

  • The carboxylic acid moiety, which can engage in ionic interactions with basic residues in proteins

Research on 3-hydroxy-pyran-4-one derivatives has shown that structural modifications can significantly affect biological activities. For example, certain derivatives have been developed as HIV integrase inhibitors through structure-based optimization approaches .

Related Compounds and Comparative Analysis

Several related compounds share structural similarities with (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid, providing insight into its potential properties and activities:

Related CompoundStructural SimilarityNotable Differences
3-Hydroxy-4H-pyran-4-onePyran core structureSimpler structure, lacks acetamido and trihydroxypropyl groups
(4S,5R,6R)-5-acetamido-6-((1S,2S)-3-acetamido-1,2-dihydroxypropyl)-4-hydroxy-5,6-dihydro-4H-pyran-2-carboxylic acidSimilar pyran core with acetamido and hydroxyl groupsDifferent stereochemistry, additional acetamido group
(2S,3R,4R)-3-acetamido-2-(2,3-dihydroxypropoxy)-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acidSimilar acetamido-pyran structurePropoxy linker rather than direct attachment of the hydroxy-propyl group
(2R,3R,4S)-4-hydroxy-3-[[2-(4-phenyltriazol-1-yl)acetyl]amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acidSimilar core structure with trihydroxypropyl groupContains a phenyltriazol acetyl group instead of acetamido

Comparative analysis of these related structures provides valuable insights into the structure-activity relationships of pyran derivatives and can guide future research on the target compound.

Research Methods for Studying the Compound

Various analytical techniques are employed to study the properties and activities of (2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation of stereochemistry

  • Infrared (IR) spectroscopy for identification of functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Biological Assay Methods

  • Antimicrobial susceptibility testing to evaluate potential antibacterial activity

  • Antioxidant assays such as DPPH radical scavenging to assess antioxidant capacity

  • Enzyme inhibition assays to study interactions with target enzymes

Computational Methods

  • Molecular docking studies to predict binding interactions with potential biological targets

  • Quantum mechanical calculations to understand electronic properties

  • Molecular dynamics simulations to study conformational behavior in solution

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator